molecular formula C21H22ClN3S B12449471 (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B12449471
M. Wt: 383.9 g/mol
InChI Key: SGYOFYYJGOYQGX-UHFFFAOYSA-N
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Description

(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[45]decane-2-thione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorophenyl and methylphenyl groups. Common synthetic routes may involve the use of starting materials such as 4-chloroaniline and 2-methylaniline, which undergo condensation reactions with appropriate reagents to form the desired product. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[45]decane-2-thione stands out due to its spirocyclic structure and the presence of both chlorophenyl and methylphenyl groups

Properties

Molecular Formula

C21H22ClN3S

Molecular Weight

383.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2-methylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C21H22ClN3S/c1-15-7-3-4-8-18(15)23-19-21(13-5-2-6-14-21)25(20(26)24-19)17-11-9-16(22)10-12-17/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,24,26)

InChI Key

SGYOFYYJGOYQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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